molecular formula C22H20N2O3 B4421257 N-(4-isonicotinoylphenyl)-3-(4-methoxyphenyl)propanamide

N-(4-isonicotinoylphenyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B4421257
M. Wt: 360.4 g/mol
InChI Key: XTJQMLGHFQOCRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-isonicotinoylphenyl)-3-(4-methoxyphenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of an isonicotinoyl group attached to a phenyl ring, which is further connected to a propanamide chain substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isonicotinoylphenyl)-3-(4-methoxyphenyl)propanamide typically involves the following steps:

    Formation of the Isonicotinoyl Intermediate: The starting material, 4-aminobenzoic acid, undergoes acylation with isonicotinoyl chloride in the presence of a base such as pyridine to form 4-isonicotinoylbenzoic acid.

    Coupling with 3-(4-methoxyphenyl)propanamide: The 4-isonicotinoylbenzoic acid is then coupled with 3-(4-methoxyphenyl)propanamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-isonicotinoylphenyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) in tetrahydrofuran (THF).

    Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.

    Reduction: Formation of N-(4-isonicotinoylphenyl)-3-(4-methoxyphenyl)propanamine.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl rings.

Scientific Research Applications

N-(4-isonicotinoylphenyl)-3-(4-methoxyphenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-isonicotinoylphenyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-isonicotinoylphenyl)-3-phenylpropanamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    N-(4-isonicotinoylphenyl)-3-(4-hydroxyphenyl)propanamide: Contains a hydroxyl group instead of a methoxy group, potentially altering its chemical properties and interactions.

Uniqueness

N-(4-isonicotinoylphenyl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of both the isonicotinoyl and methoxyphenyl groups, which confer specific chemical and biological properties. These structural features may enhance its binding affinity to certain targets or improve its stability under various conditions.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[4-(pyridine-4-carbonyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-27-20-9-2-16(3-10-20)4-11-21(25)24-19-7-5-17(6-8-19)22(26)18-12-14-23-15-13-18/h2-3,5-10,12-15H,4,11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJQMLGHFQOCRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199763
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-isonicotinoylphenyl)-3-(4-methoxyphenyl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(4-isonicotinoylphenyl)-3-(4-methoxyphenyl)propanamide
Reactant of Route 3
Reactant of Route 3
N-(4-isonicotinoylphenyl)-3-(4-methoxyphenyl)propanamide
Reactant of Route 4
Reactant of Route 4
N-(4-isonicotinoylphenyl)-3-(4-methoxyphenyl)propanamide
Reactant of Route 5
Reactant of Route 5
N-(4-isonicotinoylphenyl)-3-(4-methoxyphenyl)propanamide
Reactant of Route 6
Reactant of Route 6
N-(4-isonicotinoylphenyl)-3-(4-methoxyphenyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.